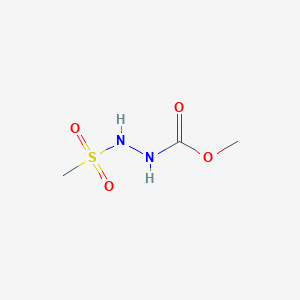
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a methanesulfonyl group attached to the hydrazine moiety, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(methanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of methyl hydrazinocarboxylate with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl hydrazine derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 2-(methanesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl hydrazinocarboxylate: A related compound with similar reactivity but lacking the methanesulfonyl group.
Methanesulfonyl hydrazine: Another related compound with a similar functional group but different structural arrangement.
Uniqueness
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate is unique due to the presence of both the methanesulfonyl and hydrazine moieties. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis and a useful tool in scientific research.
Propiedades
Número CAS |
58358-63-7 |
|---|---|
Fórmula molecular |
C3H8N2O4S |
Peso molecular |
168.17 g/mol |
Nombre IUPAC |
methyl N-(methanesulfonamido)carbamate |
InChI |
InChI=1S/C3H8N2O4S/c1-9-3(6)4-5-10(2,7)8/h5H,1-2H3,(H,4,6) |
Clave InChI |
BBNBSVPCCCCNDP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NNS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [(4-nitrobenzoyl)thio]-](/img/structure/B14612674.png)

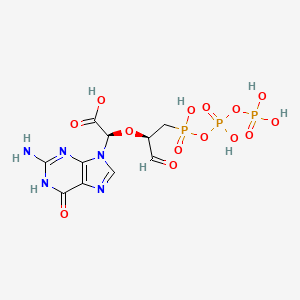
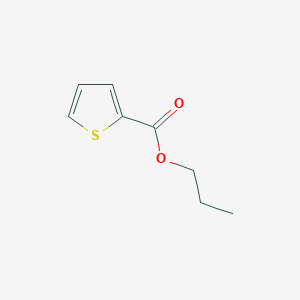
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)

methanone](/img/structure/B14612718.png)
![1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl-](/img/structure/B14612723.png)
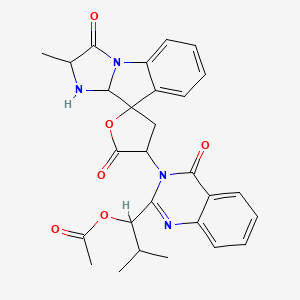

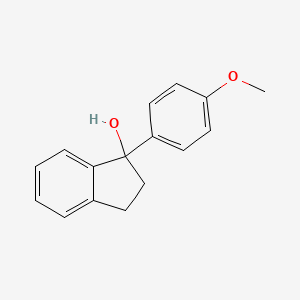


![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)
